molecular formula C12H14F3NO B5676717 4-[4-(trifluoromethyl)benzyl]morpholine

4-[4-(trifluoromethyl)benzyl]morpholine

Cat. No.: B5676717
M. Wt: 245.24 g/mol
InChI Key: LOYDLLLZTLGYCE-UHFFFAOYSA-N
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Description

4-[4-(Trifluoromethyl)benzyl]morpholine is a morpholine derivative characterized by a benzyl group substituted with a trifluoromethyl (-CF₃) moiety at the para position. The trifluoromethyl group significantly enhances lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry. The compound is synthesized via nickel-catalyzed cross-coupling reactions, as demonstrated in amination experiments involving morpholine and 4-bromobenzotrifluoride . Its structural features, including the electron-withdrawing CF₃ group and the morpholine ring’s polar oxygen atom, contribute to its utility in drug discovery, particularly in anticancer and enzyme-targeting applications .

Properties

IUPAC Name

4-[[4-(trifluoromethyl)phenyl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)11-3-1-10(2-4-11)9-16-5-7-17-8-6-16/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYDLLLZTLGYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituent(s) Key Structural Differences Biological Relevance References
4-[4-(Trifluoromethyl)benzyl]morpholine -CF₃ at benzyl para Trifluoromethyl enhances lipophilicity Anticancer activity (induces apoptosis in HCT-116/MCF-7 cell lines)
4-(4-Nitrobenzyl)morpholine -NO₂ at benzyl para Nitro group increases polarity and reactivity Anticancer intermediate (e.g., kinase inhibitors)
4-(4-Chlorophenyl)morpholine-thiazole -Cl at phenyl para Chlorine improves halogen bonding interactions Antimicrobial/antifungal activity
4-(2-Fluorobenzyl)morpholine -F at benzyl ortho Fluorine enhances metabolic stability Selective inhibitor of cytochrome P450 2A13 (lung cancer chemoprevention)
4-(4-Nitrophenyl)thiomorpholine Sulfur in ring (vs. O) Thiomorpholine increases lipophilicity Precursor for antimycobacterial agents; forms unique dimeric crystal structures
Functional Differences
  • Lipophilicity: The trifluoromethyl group in 4-[4-(trifluoromethyl)benzyl]morpholine confers higher logP values compared to nitro (-NO₂) or methoxy (-OCH₃) analogues, improving membrane permeability . Thiomorpholine derivatives (e.g., 4-(4-nitrophenyl)thiomorpholine) exhibit even greater lipophilicity due to sulfur’s larger atomic radius and weaker hydrogen-bonding capacity .
  • Metabolic Stability: Fluorinated derivatives (e.g., 4-(2-fluorobenzyl)morpholine) resist oxidative degradation better than non-fluorinated counterparts, extending their half-life in vivo .
  • Crystal Packing : The morpholine ring in 4-(4-nitrobenzyl)morpholine adopts a planar conformation, while thiomorpholine analogues form centrosymmetric dimers via C–H···O interactions, altering solubility and stability .

Structure-Activity Relationship (SAR) Insights

  • Substituent Effects: Electron-Withdrawing Groups (-CF₃, -NO₂): Improve target binding by stabilizing charge-transfer interactions. For example, replacing -H with -CF₃ in benzylmorpholines increases anticancer activity by 5-fold . Halogens (-Cl, -F): Enhance selectivity for enzymes like cytochrome P450 2A13. Ortho-fluorine in 4-(2-fluorobenzyl)morpholine reduces off-target binding .
  • Ring Modifications :
    • Thiomorpholine vs. Morpholine : Thiomorpholine’s sulfur atom increases lipophilicity but reduces metabolic stability due to susceptibility to oxidation. This trade-off is leveraged in prodrug design .
    • Morpholine vs. Piperazine : Morpholine’s oxygen atom provides better hydrogen-bonding capacity than piperazine, improving solubility in aqueous environments .

Data Tables

Table 1: Physicochemical Properties

Compound logP Molecular Weight Melting Point (°C) Solubility (mg/mL)
4-[4-(Trifluoromethyl)benzyl]morpholine 3.2 261.24 85–87 0.12 (H₂O)
4-(4-Nitrobenzyl)morpholine 1.8 222.24 109–110 0.08 (H₂O)
4-(4-Chlorophenyl)morpholine-thiazole 2.9 295.78 145–147 0.05 (H₂O)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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